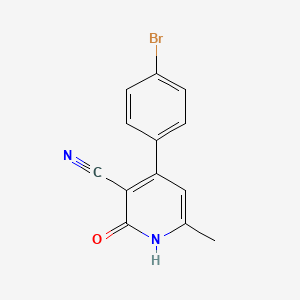

4-(4-Bromophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

4-(4-Bromophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted 1,2-dihydropyridine derivative characterized by a bromine atom at the para position of the phenyl ring, a methyl group at position 6, and a cyano group at position 2. This compound belongs to a class of molecules widely studied for their biological activities, including anticancer and antioxidant properties . Its synthesis typically involves a multi-component reaction of acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate under reflux conditions .

Properties

CAS No. |

109273-58-7 |

|---|---|

Molecular Formula |

C13H9BrN2O |

Molecular Weight |

289.13 g/mol |

IUPAC Name |

4-(4-bromophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H9BrN2O/c1-8-6-11(12(7-15)13(17)16-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) |

InChI Key |

HOUMLSSTOWODNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

One-Step Reaction of Acetoacetanilide with 3-(4-Bromophenyl)-3-Oxopropanenitrile

The most widely reported method involves a cyclocondensation reaction between acetoacetanilide and 3-(4-bromophenyl)-3-oxopropanenitrile in methanol, catalyzed by methylpiperazine. The reaction proceeds at room temperature over 48 hours, yielding 49% of the target compound after recrystallization from an ethanol-water (1:1) mixture.

Mechanistic Insights :

The reaction initiates with nucleophilic attack by the amine group of acetoacetanilide on the carbonyl carbon of 3-(4-bromophenyl)-3-oxopropanenitrile, followed by cyclization and dehydration to form the dihydropyridine core. The methyl group at position 6 originates from acetoacetanilide, while the 4-bromophenyl and carbonitrile groups derive from the nitrile-containing ketone.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Optimal |

| Catalyst | Methylpiperazine | Essential |

| Reaction Time | 48 hours | Moderate |

| Temperature | 25°C | Standard |

| Recrystallization | Ethanol/water (1:1) | Purity >95% |

Characterization :

- 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH3), 6.61 (s, 1H, =CH), 7.19–7.89 (m, 9H, Ar–H).

- 13C NMR : 20.58 (CH3), 116.17 (CN), 165.44 (C=O).

- X-ray Crystallography : Orthorhombic crystal system (Pna21), with a = 15.5898 Å, b = 10.3388 Å, c = 9.9119 Å.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-6-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(4-BROMOPHENYL)-6-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-6-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, F) at position 4 enhance stability and target binding .

- Thioxo substitution (S instead of O at position 2) reduces melting points, likely due to weaker intermolecular interactions .

- Hydroxy/methoxy groups at position 6 improve antioxidant activity but may lower anticancer potency compared to halogens .

Anticancer Activity

- 4-(4-Bromophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile : Exhibits moderate activity (IC50 ~1–10 μM) against HT-29 colon cancer cells, attributed to bromophenyl-enhanced survivin inhibition .

- Compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile): Higher potency (IC50 = 0.70 μM against HT-29), likely due to ethoxy group flexibility improving target docking .

- Thioxo derivatives (6a–c) : Lower anticancer activity, suggesting oxo groups are critical for kinase interactions .

Antioxidant Activity

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% DPPH scavenging at 12 ppm, comparable to ascorbic acid (82.71%) .

- Methoxy-substituted analogs : Reduced activity (e.g., 17.55% for 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile), indicating hydroxy groups are vital for radical quenching .

Molecular Interactions and Docking Studies

- Survivin/PIM1 Kinase Binding: Bromophenyl and cyano groups facilitate hydrogen bonding and hydrophobic interactions with survivin’s BIR domain .

- QSAR Studies : Electron-withdrawing substituents (Br, Cl) correlate with higher binding affinities (-9.2 to -10.1 kcal/mol) in MCF-7 breast cancer models .

- Antioxidant Mechanism : Hydroxy/methoxy groups donate protons to stabilize DPPH radicals, while bromine’s inductive effect enhances resonance stabilization .

Physicochemical Properties

- Thermal Stability : Oxo derivatives (mp 160–283°C) are more stable than thioxo analogs (mp 90–116°C) due to stronger hydrogen bonding .

Biological Activity

4-(4-Bromophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound belonging to the dihydropyridine family, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and structural characteristics.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H9BrN2O

- Molecular Weight : 289.13 g/mol

- CAS Number : 109273-56-5

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis has been particularly noteworthy, indicating potential applications in treating infections associated with biofilms .

Cytotoxicity and Hemolytic Activity

Research indicates that these compounds exhibit low hemolytic activity, with percentages of lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for potential therapeutic use . Furthermore, cytotoxicity assays reveal that these compounds maintain IC50 values greater than 60 μM, indicating low toxicity towards human cells .

The biological activities of these compounds may be attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For example, some derivatives have been identified as active inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively . This dual mechanism may enhance their efficacy against resistant strains of bacteria.

Structural Analysis

Crystal structure analyses have provided insights into the conformational properties of the compound. The dihydropyridine ring exhibits a screw-boat conformation with specific puckering parameters that influence its biological activity . The interactions between the bromophenyl and central dihydropyridine rings are crucial for the compound's stability and reactivity.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of dihydropyridine and evaluated their antimicrobial activities. The results indicated that modifications at specific positions on the dihydropyridine ring significantly influenced antibacterial potency .

- Biofilm Inhibition : Another investigation focused on the antibiofilm potential of these compounds compared to standard antibiotics like Ciprofloxacin. Results showed a superior reduction in biofilm formation by certain derivatives, suggesting their potential as adjunct therapies in infection management .

Q & A

Q. Data Comparison :

Q. Key Variables :

- Catalyst : Ammonium acetate (acts as both catalyst and nitrogen source) .

- Solvent : Ethanol enables cyclization; DMF improves crystallization .

- Substituent Effects : Electron-donating groups (e.g., methoxy) reduce steric hindrance, enhancing yields .

Basic: What spectroscopic and analytical techniques confirm structural identity?

Q. Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (1647–1656 cm⁻¹) and nitrile (2220–2221 cm⁻¹) groups .

- ¹H NMR : Aromatic protons (δ 6.70–7.83 ppm) and NH protons (broad signals at δ ~12 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for IId) with isotopic patterns confirming bromine .

- Elemental Analysis : Validates C, H, N content (e.g., IIa: Found C 59.73%, H 3.40%, N 7.34% vs. Calculated C 59.86%) .

Advanced: How do substituents on the pyridine ring influence biological activity and synthetic yield?

Methodological Answer :

Substituents alter electronic and steric properties, impacting both synthesis and bioactivity:

Q. Experimental Design :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, ethoxy) and test against cancer cell lines.

- Docking Simulations : Use tools like AutoDock to predict binding affinity to kinases or tubulin .

Advanced: How does crystallography data inform molecular conformation and intermolecular interactions?

Methodological Answer :

X-ray crystallography () reveals:

- Torsional Angles : Pyridine and benzene rings are twisted by 17.7° due to ethylene fragment strain .

- Hydrogen Bonding : N–H···O interactions form centrosymmetric dimers (Table 1 in ), stabilizing crystal packing .

- Conformational Impact : Bent 4-bromophenyl group (83.2° from pyridine) avoids steric clash with cyano group .

Q. Applications :

- Drug Design : Dimerization via H-bonds may influence solubility and bioavailability.

- Polymorphism Screening : Analyze multiple crystal forms to optimize physicochemical properties.

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer :

Contradictions (e.g., varying IC₅₀ values) arise from:

Q. Case Study :

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and compare with experimental data .

- Dose-Response Validation : Repeat assays with standardized protocols and include positive controls (e.g., doxorubicin).

Basic: What are key considerations in reaction workup and purification?

Q. Methodological Answer :

- Precipitation : Cool reaction mixture to induce crystallization; wash with ethanol to remove unreacted ammonium acetate .

- Recrystallization : Use DMF/ethanol (1:2) to improve purity; avoid high-boiling solvents that trap impurities .

- Drying : Vacuum-dry at 50°C to prevent hydrate formation.

Advanced: How can computational methods predict binding affinity and metabolic stability?

Q. Methodological Answer :

- Molecular Docking : used AutoDock Vina to simulate binding to EGFR kinase; validate with MD simulations .

- ADMET Prediction : Tools like pkCSM estimate metabolic stability (e.g., cytochrome P450 interactions) .

- Contradiction Analysis : Compare docking scores with experimental IC₅₀; discrepancies may indicate allosteric binding or assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.